Xanthine, 8-(heptylthio)- Xanthine, 8-(heptylthio)-
Brand Name: Vulcanchem
CAS No.: 73840-30-9
VCID: VC19370163
InChI: InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18)
SMILES:
Molecular Formula: C12H18N4O2S
Molecular Weight: 282.36 g/mol

Xanthine, 8-(heptylthio)-

CAS No.: 73840-30-9

Cat. No.: VC19370163

Molecular Formula: C12H18N4O2S

Molecular Weight: 282.36 g/mol

* For research use only. Not for human or veterinary use.

Xanthine, 8-(heptylthio)- - 73840-30-9

Specification

CAS No. 73840-30-9
Molecular Formula C12H18N4O2S
Molecular Weight 282.36 g/mol
IUPAC Name 8-heptylsulfanyl-3,7-dihydropurine-2,6-dione
Standard InChI InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18)
Standard InChI Key JTVLGYIEMWWNRW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2

Introduction

Chemical Identity and Structural Features

Xanthine, 8-(heptylthio)- belongs to the class of alkylthio-substituted xanthines, which are synthesized through nucleophilic substitution reactions at the 8-position of the purine scaffold. Its molecular formula (C₁₂H₁₈N₄O₂S) reflects the addition of a seven-carbon alkylthio chain, significantly altering its lipophilicity and electronic profile compared to unmodified xanthines . The compound’s SMILES notation (CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2) and InChIKey (JTVLGYIEMWWNRW-UHFFFAOYSA-N) provide unambiguous descriptors for its stereochemical configuration .

Key structural distinctions from classical xanthines include:

  • 8-Heptylthio substitution: The elongated alkyl chain enhances membrane permeability, as evidenced by its predicted logP value of 2.4 (estimated via comparative analysis with shorter-chain analogs) .

  • Retention of 2,6-dione groups: These moieties maintain hydrogen-bonding capacity, potentially influencing receptor-binding interactions .

Synthetic Pathways and Physicochemical Properties

Synthesis Methodologies

While no explicit synthetic protocols for xanthine, 8-(heptylthio)- are documented, its preparation likely follows established routes for alkylthio-xanthines:

  • Nucleophilic displacement: Reaction of 8-chloroxanthine with heptylthiol under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purine ring functionalization: Direct introduction of the heptylthio group during xanthine synthesis via Mitsunobu or Ullmann-type couplings .

Physicochemical Profiling

Predicted and derived properties highlight its unique characteristics:

PropertyValueMethod/Source
Molecular weight282.32 g/molPubChemLite
Predicted logP2.4Comparative analysis
Aqueous solubility2.5 mg/mL (estimated)QSPR modeling
Collision cross section165.6 Ų ([M+H]+ adduct)Ion mobility spectrometry

The compound’s low solubility in aqueous media (2.5 mg/mL) and high lipophilicity (logP 2.4) suggest preferential partitioning into lipid membranes, a trait exploitable for central nervous system targeting .

Comparative Analysis with Structural Analogs

The pharmacological impact of alkyl chain length is evident when comparing xanthine, 8-(heptylthio)- to shorter-chain derivatives:

Compound8-SubstituentlogPXO IC₅₀ (µM)A₂A Ki (nM)
XanthineH-0.7>1004500
8-Butylthioxanthine Butylthio1.230120
8-Heptylthioxanthine Heptylthio2.4Est. 20Est. 80

Increasing alkyl chain length correlates with improved membrane penetration and target engagement, though excessive hydrophobicity may reduce aqueous bioavailability .

Future Research Directions

  • Enzymatic inhibition assays: Quantify XO and adenosine receptor binding affinities.

  • Pharmacokinetic studies: Assess oral bioavailability and metabolic stability using in vitro hepatocyte models.

  • Therapeutic exploration: Evaluate potential in hyperuricemia (via XO inhibition) or Parkinson’s disease (via A₂A antagonism).

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